(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-ethoxypropanoic acid
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Overview
Description
(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-ethoxypropanoic acid is a synthetic organic compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group and an ethoxy group attached to the propanoic acid backbone. This compound is commonly used in organic synthesis, particularly in peptide synthesis, due to its stability and ease of removal of the Boc protecting group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-ethoxypropanoic acid typically involves the protection of the amino group of an amino acid precursor with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The ethoxy group can be introduced through an esterification reaction using ethanol and a suitable catalyst.
Industrial Production Methods
In industrial settings, the production of tert-butoxycarbonyl derivatives of amino acids, including this compound, can be optimized using flow microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-ethoxypropanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amino acid.
Esterification and Hydrolysis: The ethoxy group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Coupling Reactions: The compound can participate in peptide coupling reactions using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Common Reagents and Conditions
Boc Removal: Trifluoroacetic acid (TFA) in dichloromethane.
Esterification: Ethanol with a catalyst such as sulfuric acid.
Peptide Coupling: N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Major Products Formed
Free Amino Acid: Upon removal of the Boc group.
Carboxylic Acid: Upon hydrolysis of the ethoxy group.
Peptides: Through coupling reactions with other amino acids.
Scientific Research Applications
(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-ethoxypropanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of protein structure and function through peptide synthesis.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-ethoxypropanoic acid primarily involves its role as a protected amino acid derivative. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon removal of the Boc group, the free amino group can participate in various biochemical processes, such as peptide bond formation. The ethoxy group can also be hydrolyzed to yield the corresponding carboxylic acid, which can further react with other functional groups.
Comparison with Similar Compounds
Similar Compounds
(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoic acid: Similar structure but with a hydroxy group instead of an ethoxy group.
(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-methoxypropanoic acid: Similar structure but with a methoxy group instead of an ethoxy group.
(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-propoxypropanoic acid: Similar structure but with a propoxy group instead of an ethoxy group.
Uniqueness
The presence of the ethoxy group in (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-ethoxypropanoic acid provides unique reactivity and properties compared to its analogs with different alkoxy groups. This can influence its solubility, reactivity, and suitability for specific synthetic applications.
Properties
CAS No. |
660862-83-9 |
---|---|
Molecular Formula |
C10H19NO5 |
Molecular Weight |
233.3 |
Purity |
95 |
Origin of Product |
United States |
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